molecular formula C16H22ClN3O3 B13532537 (2-(Aminomethyl)-1,4-oxazepan-4-yl)(3-phenyl-4,5-dihydroisoxazol-5-yl)methanone hydrochloride

(2-(Aminomethyl)-1,4-oxazepan-4-yl)(3-phenyl-4,5-dihydroisoxazol-5-yl)methanone hydrochloride

Cat. No.: B13532537
M. Wt: 339.82 g/mol
InChI Key: YMARFBKJYPEQCB-UHFFFAOYSA-N
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Description

1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, an oxazepane ring, and a phenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazepane Ring: This step involves the cyclization of a suitable intermediate, often requiring the use of specific catalysts and solvents.

    Coupling of the Rings: The oxazole and oxazepane rings are then coupled together, usually through a series of substitution reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution.

    Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine
  • 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanol
  • 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanone

Uniqueness

The uniqueness of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.82 g/mol

IUPAC Name

[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride

InChI

InChI=1S/C16H21N3O3.ClH/c17-10-13-11-19(7-4-8-21-13)16(20)15-9-14(18-22-15)12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11,17H2;1H

InChI Key

YMARFBKJYPEQCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(OC1)CN)C(=O)C2CC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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